molecular formula C10H22N2 B6321276 2-Methyl-1-(pentan-3-yl)piperazine CAS No. 1240571-24-7

2-Methyl-1-(pentan-3-yl)piperazine

Cat. No. B6321276
CAS RN: 1240571-24-7
M. Wt: 170.30 g/mol
InChI Key: HJJOGQPBUGFMDC-UHFFFAOYSA-N
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Description

2-Methyl-1-(pentan-3-yl)piperazine (MPMP) is a chemical compound that has recently gained attention in the scientific community for its potential uses and implications in pharmacology. It has a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-(pentan-3-yl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The exact 3D structure can be obtained from a molecular file .


Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt . More detailed chemical reactions involved in the synthesis can be found in the referenced literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1-(pentan-3-yl)piperazine include a molecular formula of C10H22N2 and a molecular weight of 170.30 g/mol . More detailed properties can be obtained from a reliable chemical database .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . It is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .

Optimization of Pharmacokinetic Properties

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . It can be used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Synthesis of Piperazine-Containing Drugs

The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .

Treatment of Metastatic Breast Cancer

Compounds containing the piperazine moiety were approved for the treatment of metastatic breast cancer .

Reduction of Myelosuppression Induced by Chemotherapy Treatments

Piperazine-containing compounds are used to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .

Synthesis of Piperazine-Triazole Derivatives

A series of novel piperazine-1,2,3-triazole derivatives, which entailed the bioisosteric replacement of the imidazole moiety and hybridization of two drug scaffolds was prepared by employing the regioselective copper (I)-catalysed azide-alkyne 1,3-dipolar cycloaddition reaction .

Kinase Inhibitors and Receptor Modulators

Piperazine-containing compounds are used as kinase inhibitors and receptor modulators . They are used in the synthesis of drugs that act by inhibiting kinases or modulating receptors .

Safety And Hazards

While the specific safety data sheet for 2-Methyl-1-(pentan-3-yl)piperazine is not available, it’s important to handle all chemical compounds with care. General safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Piperazine and its derivatives have been widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Given the wide range of biological and pharmaceutical activity of piperazine derivatives, future research may focus on exploring new synthetic methods and potential applications .

properties

IUPAC Name

2-methyl-1-pentan-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOGQPBUGFMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(pentan-3-yl)piperazine

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